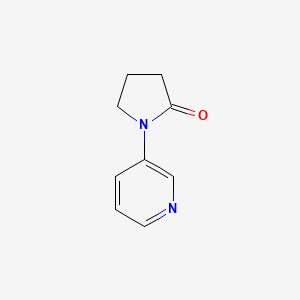

1-(Pyridin-3-yl)pyrrolidin-2-one

Description

1-(Pyridin-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one ring linked to a pyridine moiety at the 3-position. This structure confers unique physicochemical properties, making it a scaffold of interest in medicinal chemistry. The pyridin-3-yl group is critical for interactions with biological targets, as seen in related compounds .

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1-pyridin-3-ylpyrrolidin-2-one |

InChI |

InChI=1S/C9H10N2O/c12-9-4-2-6-11(9)8-3-1-5-10-7-8/h1,3,5,7H,2,4,6H2 |

InChI Key |

QMULNWGKGLDDGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Derivatives

- 1-(Pyridin-4-yl)pyrrolidin-2-one Structural Feature: Pyridine ring attached at the 4-position. Biological Activity: Exhibits potent antimalarial activity against Plasmodium falciparum (Pf) and Plasmodium vivax (Pv) by inhibiting cytochrome P450 enzymes. No cross-resistance with existing antimalarials was observed, suggesting a novel mechanism of action .

Key Difference : The pyridin-4-yl derivative demonstrates antimalarial efficacy, whereas pyridin-3-yl analogs (e.g., diphenyl phosphonates) show antimicrobial activity, highlighting the impact of pyridine ring position on target specificity .

Substituted Pyrrolidin-2-one Derivatives

- Anti-Alzheimer's Agents (e.g., Compound 10b) Structural Feature: Fluorobenzoyl and methoxybenzyl substituents on the pyrrolidin-2-one ring. Biological Activity: Displays superior acetylcholinesterase inhibition compared to donepezil, a standard Alzheimer’s drug .

- Alpha-Adrenolytic and Antiarrhythmic Agents Structural Feature: Arylpiperazine groups linked to pyrrolidin-2-one. Biological Activity: High affinity for α1- and α2-adrenoceptors (pKi = 7.13–7.29) and prophylactic antiarrhythmic effects (ED50 = 1.0 mg/kg) . Comparison: The simplicity of 1-(Pyridin-3-yl)pyrrolidin-2-one’s structure may limit receptor selectivity compared to these multi-substituted derivatives .

Antimicrobial and Antiparasitic Analogs

- Diphenyl 1-(Arylamino)-1-(Pyridin-3-yl) Ethyl Phosphonates Structural Feature: Pyridin-3-yl group combined with phosphonate esters. Biological Activity: Broad-spectrum antimicrobial activity against E. coli, S. aureus, and C. albicans (MIC: 10–100 µg/mL) . Comparison: The pyridin-3-yl moiety enhances microbial target engagement, but the phosphonate group in these derivatives likely contributes to their enhanced potency over the unmodified pyrrolidin-2-one core .

- CYP51 Inhibitors (UDO and UDD) Structural Feature: Trifluoromethylphenyl and piperazine substituents. Biological Activity: Inhibits Trypanosoma cruzi CYP51, with efficacy comparable to posaconazole .

Physicochemical and Pharmacokinetic Profiles

Table 1. Key Properties of 1-(Pyridin-3-yl)pyrrolidin-2-one and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.